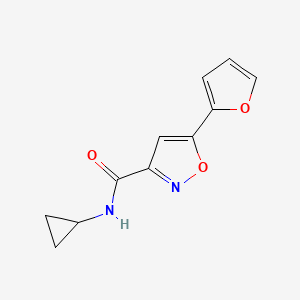

N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

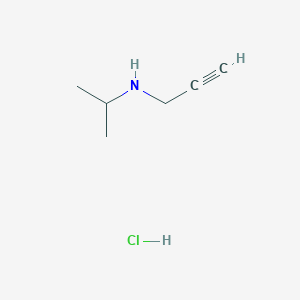

“N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound has a molecular weight of 218.21 .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a furan ring and a cyclopropyl group . The isoxazole ring and the furan ring are heterocyclic, meaning they contain atoms of at least two different elements.

Physical and Chemical Properties Analysis

Scientific Research Applications

Antiprotozoal Activities

N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide and its derivatives have been investigated for their antiprotozoal activities. One study demonstrated that such compounds exhibit potent antitrypanosomal activities against Trypanosoma brucei rhodesiense with IC50 values less than 10 nM. Additionally, several compounds showed significant activity against Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Patrick et al., 2007).

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of carboxamide derivatives, including those structurally related to this compound. For example, carboxamides synthesized and characterized for their physicochemical properties showed remarkable antibacterial effects against E. coli, suggesting potential for developing new antibacterial agents (Aktan et al., 2017). Furthermore, a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of microorganisms, highlighting the broad-spectrum potential of these compounds (Cakmak et al., 2022).

Applications in Synthetic Chemistry

Compounds related to this compound are also important in synthetic chemistry, serving as intermediates in the synthesis of diverse organic molecules. For instance, they have been used in the synthesis of isoxazoline derivatives, which show potential in stem cell research due to their ability to increase the growth of E. coli organisms, indicating a possible role in enhancing cellular proliferation (Denton et al., 2021).

Targeting Microglia in Neuroinflammation

A particularly innovative application involves the development of PET radiotracers targeting the CSF1R receptor on microglia, a type of glial cell in the brain involved in neuroinflammation. This application highlights the potential of this compound derivatives in neuroimaging and the study of neuroinflammatory diseases, including Alzheimer's disease and traumatic brain injury (Horti et al., 2019).

Future Directions

The future directions for “N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceutical industries . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name |

N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(12-7-3-4-7)8-6-10(16-13-8)9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTOZDOYMPRXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)

![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)

![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)

![1-[(2-Chlorophenyl)methylideneamino]-3-(2-phenylethyl)thiourea](/img/structure/B2726749.png)

![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)

![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)